1H-Benzotriazole-4-sulfonic acid
Overview
Description
1H-Benzotriazole-4-sulfonic acid is a heterocyclic compound with the molecular formula C6H5N3O3S. It is a derivative of benzotriazole, featuring a sulfonic acid group at the 4-position of the benzotriazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1H-Benzotriazole-4-sulfonic acid, also known as 1H-Benzo[d][1,2,3]triazole-4-sulfonic acid, primarily targets copper surfaces . It forms a stable coordination compound on the copper surface, acting as a corrosion inhibitor .
Mode of Action
The compound interacts with its target by utilizing its lone pair electrons to bind to other species . This property allows it to form a stable coordination compound on a copper surface . It is used as a reactant to synthesize copper benzotriazolesulfonate phenanthroline supramolecular complexes .
Biochemical Pathways
It’s known that the compound can be used as a precursor for the preparation of 4-hydroxy-benzotriazole via hydrolysis using a strong alkali .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion on copper surfaces . It’s also used in the preparation of polystyrene nanosphere-templated cerium molybdate nanocontainers .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound’s ability to inhibit corrosion may be affected by the presence of other chemicals or the pH of the environment . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins during its use as a reactant in the synthesis of copper benzotriazolesulfonate phenanthroline supramolecular complexes
Molecular Mechanism
It is known to participate in the synthesis of copper benzotriazolesulfonate phenanthroline supramolecular complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-4-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of benzotriazole using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring techniques to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzotriazole compounds .
Scientific Research Applications
1H-Benzotriazole-4-sulfonic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzotriazole: Lacks the sulfonic acid group, making it less soluble and reactive compared to 1H-Benzotriazole-4-sulfonic acid.
1H-Benzotriazole-5-sulfonic acid: Similar structure but with the sulfonic acid group at the 5-position, leading to different reactivity and applications.
4-Hydroxybenzotriazole: Contains a hydroxyl group instead of a sulfonic acid group, resulting in different chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced solubility and reactivity make it particularly valuable in various applications, from corrosion inhibition to advanced material synthesis .
Properties
IUPAC Name |
2H-benzotriazole-4-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWKEWFTVEVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915379 | |
Record name | 1H-Benzotriazole-7-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94667-47-7, 26725-50-8 | |
Record name | 1H-Benzotriazole-7-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzotriazolesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzotriazole-4-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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